tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate is a complex organic compound known for its potential applications in various fields of scientific research. The compound's structure features a piperidine ring, a carbamate group, and a tert-butyldimethylsilyl (TBDMS) protecting group, which plays a significant role in its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate typically involves multiple steps:
Formation of the Piperidine Ring: : This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the TBDMS Group: : The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Carbamate Formation: : The tert-butyl group is introduced via reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale synthesis follows similar steps but employs optimized conditions for higher yields and purity. Automated systems and continuous-flow reactors ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various points on the piperidine ring, depending on the oxidizing agent used.
Reduction: : Reduction reactions typically target the carbamate or the piperidine ring.
Substitution: : The TBDMS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: : KMnO4, PCC, or other oxidizing agents.
Reduction: : LiAlH4, NaBH4, or hydrogenation catalysts.
Substitution: : HF or TBAF for removing the TBDMS group.
Major Products
The major products from these reactions depend on the reaction conditions but often include various modified piperidine derivatives and deprotected carbamates.
Scientific Research Applications
Tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate is used in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying its effects on cellular pathways and molecular interactions.
Medicine: : Potential therapeutic applications and drug development.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound interacts with molecular targets through its piperidine and carbamate functionalities. The TBDMS group provides steric hindrance, influencing the compound's reactivity and binding properties. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Compared to similar compounds, tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate stands out due to its unique combination of stability (from the TBDMS group) and reactivity (from the piperidine and carbamate groups). Similar compounds include:
tert-Butyl N-[(3R,4R,5S)-4-hydroxy-5-methylpiperidin-3-yl]carbamate: (without the TBDMS group)
tert-Butyl N-[(3R,4R,5S)-4-methoxy-5-methylpiperidin-3-yl]carbamate: (with a different protecting group)
There you have it! A detailed overview of this fascinating compound. If there are more specifics you'd like to explore, let me know.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-methylpiperidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O3Si/c1-12-10-18-11-13(19-15(20)21-16(2,3)4)14(12)22-23(8,9)17(5,6)7/h12-14,18H,10-11H2,1-9H3,(H,19,20)/t12-,13+,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBWXUUDJJCDGX-BFHYXJOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(C1O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.